N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features both imidazolidine and thiazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.
Properties
IUPAC Name |
N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-3-14-6-15(4-9(14)17)10(18)8-5-19-11(13-8)12-7(2)16/h5H,3-4,6H2,1-2H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLAXRQWLRZCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CN(CC1=O)C(=O)C2=CSC(=N2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazolidine and thiazole intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazolidine ring can be formed through the reaction of ethylamine with a suitable carbonyl compound, followed by oxidation to introduce the oxo group. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are selected to optimize the reaction efficiency and to minimize by-products. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or carboxyl groups, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for its antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidine and thiazole derivatives, such as:
- N-(2-thiazolyl)acetamide
- 4-oxoimidazolidine-1-carboxyl derivatives
- Thiazolidine-2,4-dione derivatives
Uniqueness
N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide is unique due to its combined imidazolidine and thiazole structures, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
